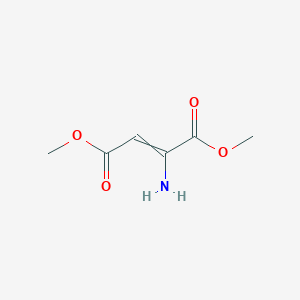

Dimethyl 2-Amino-2-butenedioate

Description

Historical Evolution of Butenedioate (B8557255) Chemistry Relevant to Amino Derivatives

The journey into the chemistry of butenedioate derivatives is intrinsically linked to the broader exploration of dicarboxylic acids and their esters. Early investigations in the 19th and 20th centuries laid the groundwork by establishing the fundamental reactivity of maleic and fumaric acids, the cis- and trans-isomers of butenedioic acid, respectively. The development of methods to esterify these acids, yielding compounds like dimethyl maleate (B1232345) and dimethyl fumarate (B1241708), opened new avenues for their application in synthesis.

A significant leap forward came with the exploration of addition reactions to the electron-deficient double bond of these esters. The conjugate addition of amines to α,β-unsaturated carbonyl compounds, a reaction class known as the Michael addition, proved to be a pivotal discovery. This reaction provided a direct route to β-amino acid derivatives.

The direct synthesis of enamines from β-keto esters and amines, a reaction first made practical by Mannich, also contributed significantly to the field. While not a direct route to Dimethyl 2-Amino-2-butenedioate, this work established the fundamental principles of enamine formation and reactivity, which are conceptually related.

A more direct and now common method for the synthesis of this compound involves the reaction of dimethyl acetylenedicarboxylate (B1228247) with ammonia (B1221849) or other nitrogen nucleophiles. This reaction, a nucleophilic addition to an activated alkyne, has become a cornerstone for the preparation of a wide range of enamino esters. The stereochemical outcome of this addition, leading to either the (E)- or (Z)-isomer, was found to be highly dependent on the nature of the amine and the reaction conditions, a topic that continues to be of interest in contemporary research.

Structural Classification and Nomenclature within Unsaturated Amino Esters

This compound belongs to the class of organic compounds known as α,β-unsaturated amino esters, more specifically, it is an enamino ester. This classification arises from the presence of an amino group and two ester functionalities attached to a carbon-carbon double bond.

The systematic nomenclature of such compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for esters involves identifying the alkyl group from the alcohol part and the carboxylate part from the carboxylic acid. For this compound, the parent acid is 2-amino-2-butenedioic acid. The "dimethyl" prefix indicates that two methyl groups are attached to the oxygen atoms of the carboxylate groups.

The position of the amino group is indicated by the locant "2". The presence of the double bond is denoted by the "-en-" infix in "butenedioate". The stereochemistry about the double bond is designated using the (E/Z) notation. In this system, priority is assigned to the substituents on each carbon of the double bond based on atomic number. If the higher priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite).

For this compound, the substituents on one carbon of the double bond are an amino group and a methoxycarbonyl group. On the other carbon, there is a hydrogen atom and another methoxycarbonyl group. Based on the Cahn-Ingold-Prelog priority rules, the amino group has a higher priority than the methoxycarbonyl group on one carbon, and the methoxycarbonyl group has a higher priority than the hydrogen atom on the other. Therefore, the isomer where the amino group and the methoxycarbonyl group on the adjacent carbon are on the same side is the (Z)-isomer, also known as dimethyl 2-aminomaleate. The isomer where they are on opposite sides is the (E)-isomer, or dimethyl 2-aminofumarate.

Conformational Isomerism and Stereochemical Implications of the 2-Amino-2-butenedioate Scaffold

The 2-amino-2-butenedioate scaffold can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The relative stability and, consequently, the predominant form of this compound, is dictated by a combination of steric and electronic factors.

Generally, in the reaction of primary amines with dimethyl acetylenedicarboxylate, the formation of the (E)-isomer (fumarate geometry) is favored. This preference is often attributed to the formation of a more stable, intramolecular hydrogen bond between the amino proton and the carbonyl oxygen of the ester group in the trans position. This hydrogen bonding creates a pseudo-six-membered ring, which imparts additional stability to the (E)-isomer.

In the case of this compound, derived from the addition of ammonia, the (Z)-isomer (maleate geometry) is often the major product. This outcome can be influenced by the reaction conditions. The (Z)-isomer can be stabilized by an intramolecular hydrogen bond between the N-H proton and the oxygen of the cis-methoxycarbonyl group.

The stereochemistry of the 2-amino-2-butenedioate scaffold has significant implications for its reactivity and its utility as a synthetic intermediate. The fixed spatial arrangement of the functional groups in each isomer directs the approach of reagents and can lead to highly stereoselective transformations. For instance, the relative orientation of the amino and ester groups can influence the cyclization reactions, leading to the formation of specific heterocyclic ring systems. The ability to selectively synthesize either the (E)- or (Z)-isomer is therefore of great importance for its application in stereocontrolled synthesis.

Interdisciplinary Significance in Contemporary Chemical Research

The rich functionality and defined stereochemistry of this compound make it a highly valuable and versatile building block in various fields of chemical research, extending into medicinal chemistry and materials science.

In organic synthesis, it serves as a key precursor for the construction of a wide variety of heterocyclic compounds. The presence of multiple reactive sites—the nucleophilic amino group, the electrophilic carbonyl carbons, and the electron-rich double bond—allows for a diverse range of chemical transformations. For example, it is extensively used in the synthesis of pyridazines and pyridazinones, which are important classes of nitrogen-containing heterocycles with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The reaction of this compound with hydrazine, for instance, provides a direct route to pyridazinone derivatives.

Beyond heterocyclic synthesis, the enamino ester moiety is a crucial component in the synthesis of unnatural amino acids and peptides. The incorporation of such modified amino acids can impart unique conformational constraints and biological properties to peptides.

In medicinal chemistry, the 2-amino-2-butenedioate scaffold is found in molecules of pharmaceutical interest. The ability to readily modify the amino and ester groups allows for the generation of libraries of compounds for drug discovery programs. For example, derivatives of this scaffold have been investigated for their potential as enzyme inhibitors and receptor modulators.

The field of materials science has also recognized the potential of this compound and its derivatives. The polymerizable double bond, coupled with the hydrogen-bonding capabilities of the amino and ester groups, makes it an interesting monomer for the synthesis of functional polymers with specific properties.

Data Tables

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, δ in ppm) | ~3.70 (s, 3H, OCH₃), ~3.80 (s, 3H, OCH₃), ~5.00 (s, 1H, =CH), ~5.50-7.50 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~51.0 (OCH₃), ~52.0 (OCH₃), ~90.0 (=CH), ~150.0 (=C-N), ~165.0 (C=O), ~170.0 (C=O) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1720-1680 (C=O stretching, ester), ~1650 (C=C stretching), ~1600 (N-H bending) |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific isomer.

Table 2: Representative Reaction of this compound

| Reaction | Reactants | Conditions | Product | Yield |

| Pyridazinone Synthesis | This compound, Hydrazine Hydrate | Ethanol, Reflux | 6-Methoxycarbonyl-4,5-dihydro-3(2H)-pyridazinone | Good to Excellent |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-aminobut-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYDMGCIAJUICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Dimethyl 2 Amino 2 Butenedioate

Electrophilic and Nucleophilic Reactivity of the Conjugated System

The electronic nature of Dimethyl 2-Amino-2-butenedioate is ambiphilic, meaning it possesses both electrophilic and nucleophilic characteristics.

Nucleophilic Character : The nitrogen atom of the amino group possesses a lone pair of electrons that is in conjugation with the π-system of the double bond. This delocalization increases the electron density at the β-carbon (the carbon atom not attached to the amino group), making it susceptible to attack by electrophiles. This behavior is characteristic of enamine chemistry.

Electrophilic Character : Conversely, the two dimethyl ester groups are strongly electron-withdrawing. This effect polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and capable of reacting with nucleophiles. This reactivity is typical for Michael acceptors.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond in this compound can participate as a 2π component in cycloaddition reactions.

1,3-Dipolar Cycloaddition This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com this compound can act as a dipolarophile. For example, it could react with 1,3-dipoles such as azides, nitrile oxides, or azomethine ylides to yield various five-membered heterocycles. wikipedia.orgnih.gov The reaction proceeds via a concerted, pericyclic mechanism involving a six-electron transition state. slideshare.net

Table 1: Examples of 1,3-Dipoles for Cycloaddition This table shows common 1,3-dipoles that could theoretically react with a dipolarophile like this compound.

| 1,3-Dipole Class | Example | Resulting Heterocycle |

| Azide | Phenyl Azide | Triazoline |

| Nitrile Oxide | Benzonitrile Oxide | Isoxazoline |

| Azomethine Ylide | N-Benzylidene(trimethylsilyl)methylamine | Pyrrolidine |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

Regioselectivity In cycloaddition reactions with unsymmetrical reactants, the orientation of the addition becomes critical. For 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org The substitution pattern on this compound, with an amino group at C-2 and ester groups at C-1 and C-4 (of the butene chain), would significantly influence the orientation of the incoming dipole. Often, mixtures of regioisomers are formed in 1,3-dipolar cycloadditions. youtube.com

Stereoselectivity The Diels-Alder reaction is known for its high stereospecificity, where the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, if the starting alkene is cis, the substituents will be cis in the resulting cyclohexene (B86901) ring. For this compound, which is a substituted alkene, the stereochemical outcome of a Diels-Alder reaction would depend on its configuration (E or Z) and the approach of the diene (endo or exo). The "endo rule" often predicts the major product in Diels-Alder reactions, where the substituents of the dienophile point towards the newly forming double bond in the transition state. harvard.edu

Rearrangement Reactions Involving the Amino-Butenedioate Scaffold

While specific rearrangement reactions for this compound are not documented in the provided search results, molecules with similar functionalities can undergo various molecular rearrangements. For example, enamines can be involved in aza-Claisen rearrangements if appropriately substituted. Given the structure, potential acid-catalyzed rearrangements could lead to isomerization or other structural transformations. Without specific experimental data, discussion of rearrangements remains speculative, though related structures like oximes are well-known to undergo the Beckmann rearrangement to form amides. masterorganicchemistry.com

Addition-Elimination Pathways

The ester groups of this compound can undergo nucleophilic acyl substitution via an addition-elimination mechanism. In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (a methoxide (B1231860) ion in this case) is eliminated, regenerating the carbonyl group and resulting in a new substituted product. arkat-usa.org

Common nucleophiles for this reaction include:

Water : Hydrolysis would lead to the corresponding carboxylic acid.

Alcohols : Transesterification with a different alcohol would yield a new ester.

Amines : Aminolysis would produce an amide. labxchange.org

This reactivity is a fundamental aspect of carboxylic acid derivatives.

Condensation and Polymerization Reactions

Condensation Reactions Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or methanol (B129727). libretexts.org The amino group of this compound can react with carbonyl compounds (like aldehydes or ketones) to form imines, or with acyl chlorides or anhydrides to form amides. Furthermore, if one of the ester groups were hydrolyzed to a carboxylic acid, the resulting molecule would be an amino acid derivative. Such molecules can undergo condensation between the amino group of one molecule and the carboxyl group of another to form a peptide bond, a reaction fundamental to the formation of polyamides and proteins. labxchange.orglibretexts.org Studies on the interaction of 2,3-butanedione (B143835) with amino acids have shown that complex cyclocondensation and Strecker-type transformations can occur. nih.govresearchgate.net

Polymerization Reactions Due to its bifunctional nature (amine and two esters), this compound could potentially serve as a monomer in condensation polymerization. libretexts.org For example, polymerization could occur between the amino group and the ester groups (reacting as an acyl donor after modification) to form a polyamide. If both ester groups react with a diamine, or if the amino group reacts with a diacid, a polymer chain can be built. This is the principle behind the synthesis of common polymers like Nylon and polyesters. libretexts.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The carbon-carbon double bond and the C-N bond in the amino-butenedioate scaffold could be targets for various metal-catalyzed transformations. While no specific examples for this compound were found, related substrates undergo such reactions. For instance, if the molecule were converted into an alkenyl halide or triflate, it could participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon bonds.

Furthermore, transition metals are known to catalyze a wide array of reactions on functional groups present in the molecule. For example, catalytic hydrogenation (e.g., using Pd, Pt, or Ni) would reduce the carbon-carbon double bond. Enantiomerically enriched aminophosphonates have been synthesized from N-protected (aziridin-2-yl)methylphosphonates via regioselective, metal-catalyzed ring-opening reactions. mdpi.com

Stereochemical Control and Retention in Reactions of this compound

The stereochemical outcome of reactions involving this compound, a prochiral enamine, is of significant interest in asymmetric synthesis. The control over the formation of new stereocenters and the retention of existing chirality are crucial for the synthesis of enantiomerically pure target molecules. While specific studies focusing exclusively on this compound are limited, the principles of stereochemical control in reactions of analogous electron-poor enamines and β-ketoester derivatives provide a framework for understanding its behavior.

The stereoselectivity in reactions of enamines is often dictated by the chiral environment created during the reaction. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by leveraging the inherent chirality of the reactants.

A key strategy for inducing stereoselectivity is the use of chiral amines to form a chiral enamine intermediate. The condensation of this compound with a chiral secondary amine would generate a diastereomeric mixture of enamines. The subsequent reaction of this chiral enamine with an electrophile can proceed with high diastereoselectivity, as the chiral auxiliary directs the approach of the electrophile to one face of the enamine. The stereochemical outcome is influenced by steric and electronic factors within the transition state. For instance, in the alkylation of enamines derived from cyclic ketones, the electrophile preferentially attacks from the less hindered face, leading to a major diastereomer.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds via enamine intermediates. nih.govrsc.org Chiral primary or secondary amines can catalyze reactions such as Michael additions and aldol (B89426) reactions with high enantioselectivity. mdpi.comrsc.org In the context of this compound, a chiral amine catalyst could facilitate its reaction with various electrophiles, leading to the formation of a new stereocenter with a high degree of enantiomeric excess (ee). The catalyst's structure, particularly the nature and position of its functional groups, plays a critical role in controlling the stereochemical outcome. rsc.orgnih.gov For example, bifunctional catalysts bearing both a secondary amine and a hydrogen-bond donor can activate both the enamine and the electrophile, leading to a highly organized transition state and excellent stereocontrol. nih.gov

The following table illustrates the potential for stereochemical control in a reaction analogous to what might be expected for this compound, based on data for the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by a chiral secondary amine.

**Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Chiral Pyrrolidine Derivative***

| Entry | Aldehyde | Nitroalkene | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | β-Nitrostyrene | 95:5 | 98 |

| 2 | Butanal | β-Nitrostyrene | 96:4 | 99 |

| 3 | Isovaleraldehyde | β-Nitrostyrene | 92:8 | 97 |

| 4 | Propanal | (E)-1-Nitro-2-phenylpropene | 90:10 | 95 |

This data is representative of typical results in organocatalyzed asymmetric Michael additions and serves as an illustrative example. Specific results for this compound may vary.

The retention or inversion of stereochemistry at a pre-existing chiral center within the molecule is another important aspect. In reactions where this compound itself is derived from a chiral precursor, or if it contains a chiral center elsewhere in the molecule, the stereochemical course of the reaction will determine the configuration of the product. Reactions proceeding through a mechanism that does not involve the breaking of bonds at the stereocenter will lead to retention of configuration. Conversely, mechanisms such as SN2 reactions at the chiral center will result in inversion of stereochemistry.

Spectroscopic Characterization and Elucidation of Dimethyl 2 Amino 2 Butenedioate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹) NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of Dimethyl 2-Amino-2-butenedioate provides key insights into its proton framework. The spectrum is characterized by distinct signals corresponding to the different types of protons present in the molecule. The vinylic proton, the amine protons, and the methyl protons of the two ester groups each exhibit unique chemical shifts.

The chemical shift of the vinylic proton (=CH) is influenced by its position on the double bond and the presence of both an amino group and a methoxycarbonyl group. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. The protons of the amino group (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature. The six protons of the two methoxycarbonyl groups (-OCH₃) are chemically equivalent due to free rotation and therefore appear as a single sharp singlet.

A representative table of expected ¹H NMR chemical shifts and their characteristics is provided below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH (vinylic) | 4.5 - 5.5 | Singlet (s) | 1H |

| -NH₂ (amine) | 5.0 - 7.0 | Broad Singlet (br s) | 2H |

| -OCH₃ (ester) | ~3.7 | Singlet (s) | 6H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the symmetry of the molecule not being absolute across the double bond, four distinct carbon signals are anticipated.

The two carbonyl carbons (C=O) of the ester groups will appear in the downfield region of the spectrum. The two olefinic carbons (C=C) will have distinct chemical shifts due to the different substituents (amino group vs. hydrogen). The carbon atom bonded to the amino group (C-NH₂) will be shifted further downfield compared to the other vinylic carbon. Finally, the methyl carbons (-OCH₃) of the two equivalent ester groups will produce a single signal in the upfield region.

Expected ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 165 - 175 |

| C=C (olefinic, C-NH₂) | 140 - 150 |

| C=C (olefinic, C-H) | 90 - 100 |

| -OCH₃ (ester methyl) | 50 - 55 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D NMR spectra. wikipedia.orgresearchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this compound, a COSY spectrum would be expected to show no significant cross-peaks, as there are no protons that are coupled to each other through two or three bonds. This lack of correlation would support the isolated nature of the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org An HSQC spectrum would be invaluable in definitively assigning the carbon signals. A cross-peak would be observed between the vinylic proton signal and the signal of the vinylic carbon to which it is attached. Another cross-peak would connect the methyl proton signal of the ester groups to the corresponding methyl carbon signal. The amine protons would show a correlation to the nitrogen-15 (B135050) atom if an ¹⁵N-HSQC were performed.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and proton atoms (typically over two or three bonds). The HMBC spectrum would be instrumental in piecing together the molecular framework. Key expected correlations include:

A correlation between the vinylic proton and the carbonyl carbons of both ester groups.

Correlations between the methyl protons of the ester groups and their respective carbonyl carbons.

A correlation between the amine protons and the two olefinic carbons, as well as the carbonyl carbon on the same side of the double bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czcardiff.ac.uk

Characteristic Absorption Bands for Functional Groups

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups: the N-H bonds of the amine, the C=O bonds of the esters, the C=C bond of the alkene, and the C-O bonds of the esters.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the conjugated ester groups is expected to produce a strong absorption band. The C=C stretching vibration will also be present, though it may be of variable intensity. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretching and N-H bending vibrations.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| C-H (vinylic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (ester) | Stretch | 1700 - 1730 | Strong |

| C=C (alkene) | Stretch | 1620 - 1680 | Medium-Weak |

| N-H (amine) | Bend | 1560 - 1640 | Medium |

| C-O (ester) | Stretch | 1000 - 1300 | Strong |

Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would likely show a strong Raman signal. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a chemical formula of C₆H₉NO₄, HRMS would provide a highly accurate mass measurement of the molecular ion. synthonix.comsigmaaldrich.com

Upon ionization, the molecule can undergo characteristic fragmentation, providing further structural evidence. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals from the molecular ion.

Potential fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃) from one of the ester groups.

Loss of a methoxycarbonyl radical (•COOCH₃).

Cleavage of the ester group with the loss of methanol (B129727) (CH₃OH) through a McLafferty-type rearrangement, if sterically feasible, though less likely in this specific structure.

Decarboxylation, with the loss of carbon dioxide (CO₂), although this is more common in the fragmentation of carboxylic acids.

Loss of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments. nih.gov

The analysis of these fragmentation patterns in the mass spectrum, in conjunction with the high-resolution mass of the parent ion, provides definitive confirmation of the structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

No public data available.

Crystal Packing and Intermolecular Interactions

No public data available.

Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline State

No public data available.

Computational and Theoretical Investigations of Dimethyl 2 Amino 2 Butenedioate

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular structure, energy, and properties.

Two of the most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. DFT methods are particularly popular due to their balance of computational cost and accuracy. They calculate the electronic structure of a molecule by focusing on its electron density. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. Hartree-Fock theory is another foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it often serves as a starting point for more complex calculations.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial for determining bond lengths, bond angles, and dihedral angles of the most stable conformer.

For a molecule with rotatable bonds like Dimethyl 2-Amino-2-butenedioate, a conformational analysis is necessary to explore the various possible spatial arrangements (conformers) and their relative energies. This analysis helps to identify the global minimum energy conformer and other low-energy conformers that may be present at a given temperature. The results of a conformational search can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

| Parameter | Description |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a system as a function of the coordinates of its constituent particles. |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. |

| Global Minimum | The conformer with the lowest energy on the potential energy surface. |

| Local Minima | Other stable conformers with energies higher than the global minimum. |

The electronic structure of a molecule governs its reactivity. Frontier molecular orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) is another valuable tool that provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red regions typically represent areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (electropositive) and are prone to nucleophilic attack.

Table 2: Significance of Frontier Molecular Orbitals

| Orbital | Description | Chemical Implication |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity and lower stability. |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry and can help in the assignment of experimentally observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions within the molecule. Comparing the calculated vibrational spectra with experimental data can also serve to validate the accuracy of the computational model used.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule (intramolecular) and between different molecules (intermolecular). It provides a localized picture of chemical bonding, representing the wavefunction in terms of lone pairs and bonds. NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions, such as hyperconjugation, which can have a significant impact on the structure and reactivity of a molecule. This method is particularly useful for understanding hydrogen bonding and other non-covalent interactions.

Reaction Mechanism Elucidation via Transition State Theory and Energy Barriers

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction.

Computational chemistry can be used to locate the geometry of the transition state and calculate its energy. By mapping the reaction pathway and determining the energy barriers for different possible mechanisms, it is possible to elucidate the most likely reaction pathway. This information is invaluable for understanding how a reaction proceeds and for designing more efficient synthetic routes.

Prediction and Validation of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts)

Computational methods can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of NMR chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei can be performed on the optimized molecular geometry. These predicted chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation of the molecule and to confirm the assignment of experimental signals. Discrepancies between theoretical and experimental values can also provide insights into solvent effects or dynamic processes occurring in solution.

Solvation Effects on Molecular Structure and Reactivity

The chemical environment, particularly the solvent, plays a pivotal role in determining the structure and, consequently, the reactivity of a solute molecule. For this compound, computational studies employing solvation models are essential to predict its behavior in solution.

Theoretical investigations into similar systems, such as β-ketoamides and other α,β-unsaturated amino compounds, have consistently demonstrated the significant impact of the solvent's polarity and its ability to form hydrogen bonds. researchgate.netorientjchem.org It is well-established that polar solvents tend to stabilize polar or charged species. In the case of this compound, which can exist in equilibrium between a neutral enamine form and a potentially zwitterionic imine form, the polarity of the solvent is expected to be a determining factor in the position of this equilibrium.

Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. orientjchem.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy and properties within that medium. For instance, a study on related condensation products showed that the tautomeric equilibrium shifted based on the solvent's ability to form hydrogen bonds, with more stable adducts being formed in protic solvents like ethanol. researchgate.net

The reactivity of this compound is also intrinsically linked to its solvated structure. The distribution of electron density, represented by the molecular electrostatic potential (MEP), can be significantly altered by the solvent. This, in turn, affects the molecule's nucleophilic and electrophilic sites. Theoretical studies on analogous compounds have shown that increasing solvent polarity can lead to a gradual shift in the maximum absorption wavelength, indicating a change in the electronic structure. orientjchem.org

To provide a clearer, albeit illustrative, understanding of these effects, the following table presents hypothetical data based on trends observed in similar molecules.

| Solvent | Dielectric Constant (ε) | Predicted Favored Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | Imine | 0.0 | 2.5 |

| Hexane (B92381) | 1.88 | Imine | -0.5 | 3.0 |

| Dichloromethane | 8.93 | Enamine | -1.2 | 4.5 |

| Ethanol | 24.55 | Enamine | -2.8 | 6.0 |

| Water | 78.39 | Enamine | -4.5 | 7.8 |

Note: The data in this table is illustrative and based on general principles and data from related compounds. Specific experimental or computational studies on this compound are required for quantitative validation.

Studies on Tautomerism and Isomer Stability

This compound can exist as several tautomers and isomers. The primary tautomerism is the imine-enamine tautomerism. Additionally, due to the presence of a carbon-carbon double bond, it can exhibit E/Z (geometric) isomerism.

The enamine form is generally considered the more stable tautomer for many β-enamino esters. researchgate.net However, the relative stability is a delicate balance of several factors, including intramolecular hydrogen bonding, steric hindrance, and electronic effects of the substituents. Computational studies, typically using Density Functional Theory (DFT), are instrumental in determining the relative energies of these different forms.

For this compound, the enamine tautomer can be stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen of the ester group. This forms a pseudo-six-membered ring, which contributes to its stability. The corresponding imine tautomer lacks this specific intramolecular stabilization.

The stability of the E and Z isomers of the enamine form is governed by steric interactions between the substituents on the C=C double bond. Generally, the isomer with the larger groups positioned further apart (the E isomer) is thermodynamically more stable. However, the presence of specific stabilizing interactions, such as the aforementioned intramolecular hydrogen bond, can favor the Z isomer in certain cases.

Solvent effects are also critical in determining the predominant tautomer and isomer. As discussed in the previous section, polar solvents are expected to stabilize the more polar enamine tautomer. Furthermore, solvents capable of forming hydrogen bonds can compete with the intramolecular hydrogen bond of the enamine, potentially altering the relative stability of the E and Z isomers.

Theoretical calculations on similar systems have shown that the energy difference between tautomers can be on the order of a few kcal/mol, indicating that a dynamic equilibrium is likely to exist at room temperature. researchgate.net

Below is a hypothetical data table illustrating the expected relative stabilities of the different forms of this compound in different environments, based on general findings for analogous compounds.

| Isomer/Tautomer | Solvent | Predicted Relative Free Energy (kcal/mol) | Key Structural Parameters (Hypothetical) |

| Z-Enamine | Gas Phase | 0.0 | N-H···O=C distance: 1.9 Å |

| E-Enamine | Gas Phase | +1.5 | - |

| Imine | Gas Phase | +3.0 | - |

| Z-Enamine | Dichloromethane | 0.0 | N-H···O=C distance: 1.95 Å |

| E-Enamine | Dichloromethane | +1.2 | - |

| Imine | Dichloromethane | +2.0 | - |

| Z-Enamine | Water | 0.0 | N-H···O=C distance: 2.1 Å (weakened by solvent) |

| E-Enamine | Water | +0.8 | - |

| Imine | Water | +0.5 | - |

Note: This data is illustrative and intended to demonstrate the expected trends based on computational studies of similar molecules. Quantitative data for this compound requires specific theoretical investigation.

Advanced Applications in Synthetic Organic Chemistry

As a Versatile Synthon for Complex Molecular Architectures

Dimethyl 2-amino-2-butenedioate serves as a multifaceted synthon, a building block that can be strategically incorporated into a larger molecule. Its enamine-like reactivity, coupled with the presence of two ester functionalities, makes it a prime candidate for constructing intricate molecular frameworks. Organic chemists utilize this compound in a variety of reactions to build molecular complexity in a controlled and efficient manner.

The reactivity of this compound allows it to participate in a range of C-C and C-N bond-forming reactions. For instance, it can act as a Michael acceptor, reacting with nucleophiles at the β-position of the double bond. Conversely, the amino group can act as a nucleophile, participating in reactions with various electrophiles. This dual reactivity is a key feature that contributes to its versatility.

Development of Heterocyclic Compounds Incorporating the Butenedioate (B8557255) Moiety

A significant application of this compound lies in the synthesis of a diverse array of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s) and are fundamental structural motifs in many pharmaceuticals, agrochemicals, and materials. The inherent functionality of this compound provides a convenient entry point for the construction of various heterocyclic systems.

For example, it can be used as a precursor for the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles. researchgate.netbohrium.com The amino group and the ester functionalities can be manipulated through cyclization reactions with appropriate reagents to form the desired heterocyclic ring. The resulting butenedioate moiety can then be further functionalized, allowing for the creation of a library of substituted heterocyclic compounds.

One common strategy involves the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents. This approach often leads to the formation of highly functionalized pyridine (B92270) derivatives. Similarly, reactions with amidines or guanidines can yield pyrimidine-based structures. The ability to readily form these important heterocyclic cores underscores the value of this compound in medicinal and materials chemistry. clockss.org

Precursor in Stereoselective Total Synthesis of Natural Products

The total synthesis of natural products is a challenging and important area of organic chemistry that drives the development of new synthetic methodologies. This compound has found application as a key precursor in the stereoselective total synthesis of several complex natural products. Stereoselective synthesis is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

While direct examples of the use of this compound in total synthesis are not extensively documented in readily available literature, its structural motifs are present in various natural products. Synthetic strategies often involve the use of similar enamines or their derivatives to construct key fragments of the target molecule. chemrxiv.orgnih.gov The principles of its reactivity can be applied to the synthesis of complex intermediates that are later elaborated into the final natural product. scripps.edu The development of stereoselective methods for the reactions of this compound and related compounds is an active area of research, with the potential to streamline the synthesis of biologically active natural products. nih.gov

Role in Organocatalysis and Ligand Design for Metal-Catalyzed Reactions

In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. While this compound itself is not typically used as a primary organocatalyst, its derivatives can be designed to act as such. The amino group can be functionalized to create chiral scaffolds that can catalyze a variety of asymmetric transformations.

Furthermore, the structure of this compound makes it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino and ester groups can act as coordination sites for metal ions. By modifying the substituents on the butenedioate backbone, chemists can fine-tune the steric and electronic properties of the ligand, thereby influencing the reactivity and selectivity of the metal catalyst. This approach has the potential to lead to the development of novel and highly efficient catalytic systems for a wide range of organic transformations.

Applications in Polymer Chemistry as Monomers or Cross-linking Agents

The presence of a polymerizable double bond and functional groups makes this compound a candidate for applications in polymer chemistry. It can potentially be used as a monomer in polymerization reactions to create polymers with unique properties. The amino and ester groups incorporated into the polymer backbone can impart specific functionalities, such as hydrophilicity, and can also serve as sites for post-polymerization modification.

Moreover, this compound and its derivatives can function as cross-linking agents. chempoint.comsigmaaldrich.comhengdasilane.com Cross-linking is the process of forming chemical bonds between polymer chains to create a more rigid and stable three-dimensional network. chimicalombarda.com The reactive sites on the butenedioate molecule can react with functional groups on polymer chains, leading to the formation of a cross-linked material with enhanced mechanical and thermal properties. nih.gov

Table 1: Potential Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Monomer | Can be polymerized to form functional polymers with amino and ester groups. |

| Cross-linking Agent | Can be used to form networks between polymer chains, improving material properties. chempoint.comsigmaaldrich.comhengdasilane.com |

| Functional Additive | Can be incorporated into polymer formulations to impart specific properties. |

Utility in Solid Phase Synthesis and Combinatorial Chemistry

Solid-phase synthesis is a technique where molecules are built up on a solid support, which simplifies the purification process and allows for automation. Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules. This compound is a valuable tool in these areas due to its functional handles that allow for attachment to a solid support. nih.gov

The amino group can be used to anchor the molecule to a resin, and subsequent reactions can be carried out on the butenedioate scaffold. rsc.org This allows for the systematic and rapid synthesis of a library of compounds. The ester groups can also be used as points of diversification, allowing for the introduction of a wide range of substituents. This approach is particularly useful in drug discovery, where large libraries of compounds are screened for biological activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridines |

| Pyrimidines |

| Amidines |

| Guanidines |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient synthetic routes is paramount in chemical research. For amino-butenedioate derivatives and related structures, future efforts are increasingly focused on novel catalytic systems that offer improved yields, milder reaction conditions, and greater atom economy. Research is moving beyond traditional methods to explore sophisticated catalytic strategies.

One promising area is the use of multifunctional catalysts. For instance, a novel base-metal multifunctional nanomagnetic catalyst has been developed for synthesizing 2-amino-3-cyano-4H-chromenes. nih.gov This catalyst, featuring tungstate (B81510) anions immobilized on γ-Fe2O3 supported by imidazolium (B1220033) moieties, facilitates a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions. nih.gov Such systems, where the catalyst promotes several sequential steps like oxidation, Knoevenagel condensation, and Michael addition, represent a significant leap in efficiency. nih.gov Another innovative approach involves acid-assisted reactions with sustainable reagents like dimethyl carbonate (DMC) to achieve high-yield N-methylation, N,O-dimethylation, and N-formylation of various amino acids. rsc.org This method is noted for its eco-friendliness and broad applicability. rsc.org Furthermore, phase-transfer catalysis is being employed to enable highly asymmetric alkylation reactions, demonstrating the potential for stereocontrol in complex syntheses. nih.gov

| Catalyst Type | Application Example | Key Advantages |

| Multifunctional Nanomagnetic | Synthesis of 2-amino-3-cyano-4H-chromenes | Recyclable, solvent-free conditions, tandem process from alcohols. nih.gov |

| Acid-Assisted DMC System | Modification of amino acids | Sustainable, high selectivity, no racemization risk. rsc.org |

| Phase-Transfer Catalysis | Asymmetric alkylation of N-sulfonyl aziridines | High enantioselectivity (up to 97% ee). nih.gov |

Development of Enantioselective Methodologies for Chiral Amino-Butenedioate Derivatives

The synthesis of chiral molecules with high enantiomeric purity is a critical challenge in modern organic chemistry. For amino-butenedioate derivatives, which are key building blocks for bioactive compounds, the development of enantioselective methodologies is a major research focus. nih.gov

A significant advancement is the use of copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method allows for a ligand-controlled reversal of hydrocupration regioselectivity, enabling the synthesis of enantioenriched β-amino acid derivatives. nih.gov By using an appropriate chiral ligand, the copper catalyst can be directed to the β-position, which then reacts with an electrophilic aminating reagent to yield the desired chiral product. nih.gov Another powerful strategy involves the catalytic asymmetric alkylation of N-protected cyclic sulfamidates and N-sulfonyl aziridines. nih.gov This approach, often utilizing phase-transfer catalysis, can achieve high diastereoselectivity and enantioselectivity (up to 97% ee), providing access to complex amino scaffolds attached to quaternary stereocenters. nih.gov Additionally, efficient syntheses of enantiomerically enriched aminophosphonates have been developed starting from N-protected (aziridin-2-yl)methylphosphonates, employing regioselective aziridine (B145994) ring-opening reactions. mdpi.com

| Methodology | Catalyst/Reagent | Substrate | Outcome |

| Copper-Catalyzed Hydroamination | Copper Hydride (CuH) with chiral ligand | α,β-unsaturated carbonyl compounds | Enantioenriched β-amino acid derivatives. nih.gov |

| Asymmetric Alkylation | Phase-transfer catalyst, BEMP phosphazene base | N-sulfonyl aziridines, N-protected cyclic sulfamidates | Chiral amino scaffolds (up to 97% ee, 30:1 d.r.). nih.gov |

| Regioselective Ring-Opening | Hydrogenolysis (e.g., Pd(OH)2-C) | N-Boc-(aziridin-2-yl)methylphosphonates | Enantiomerically enriched 2-amino-propylphosphonates. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated flow chemistry platforms is a transformative trend. amidetech.com This technology offers precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for rapid, high-throughput synthesis and optimization. thieme-connect.de While biological methods like ribosomal synthesis are fast, they are largely limited to proteinogenic amino acids. nih.govpentelutelabmit.com Chemical synthesis in flow provides unmatched flexibility for incorporating unnatural amino acids. amidetech.com

Researchers have developed automated fast-flow instruments capable of manufacturing long peptide chains through hundreds of consecutive reactions in a matter of hours. nih.govpentelutelabmit.com These systems combine the principles of solid-phase peptide synthesis (SPPS) with the advantages of continuous flow, such as efficient mixing and heat transfer, which minimizes the formation of side products. amidetech.comthieme-connect.de The use of high-performance liquid chromatography (HPLC) pumps allows for the continuous delivery of reagents, establishing a robust and automated process. amidetech.com This high-fidelity automated flow chemistry is emerging as a powerful alternative for producing single-domain proteins and other complex molecules, significantly reducing the time and labor involved. amidetech.comchemrxiv.org The application of these platforms to the synthesis of dimethyl 2-amino-2-butenedioate and its derivatives could enable rapid library generation and process optimization.

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques are increasingly being integrated into synthesis platforms for real-time, in-situ monitoring. A key advantage of flow synthesis is the ease of incorporating in-line spectroscopic monitoring to track reaction progress and identify intermediates. amidetech.comchemrxiv.org

Techniques such as X-ray absorption spectroscopy are being used to thoroughly characterize the electronic structure of metal complexes involved in catalytic cycles, as demonstrated in the study of a copper(II) complex and its corresponding ligand iminoxyl radical. rsc.org For automated synthesis platforms, analytical methods like HPLC and liquid chromatography-mass spectrometry (LC-MS) are essential for quantifying reaction outcomes, including product formation and potential side reactions like epimerization. chemrxiv.org The ability to perform in-situ monitoring allows for precise control and rapid adjustments, leading to higher fidelity in the synthesis of complex molecules.

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is accelerating the discovery and understanding of chemical reactivity. Density Functional Theory (DFT) studies are becoming indispensable for predicting reaction pathways and explaining observed experimental outcomes. nih.govnih.gov

In a study on the reactivity of a related dinitrile compound, 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile, DFT calculations were used to analyze its electronic structure. nih.govnih.gov The calculated Fukui functions and condensed softness indices for electrophilic attack corresponded closely with experimental observations, successfully explaining why alkylation prevails at lower temperatures while elimination is favored at higher temperatures. nih.govnih.gov Similarly, combined experimental and computational studies on amino alcohol mixtures use DFT to analyze the most stable geometric structures and intermolecular interactions, which helps interpret macroscopic properties like density and viscosity. researchgate.net These integrated approaches provide a deeper, molecular-level understanding that can guide the rational design of new reactions and catalysts for synthesizing compounds like this compound.

Expansion into Materials Science and Supramolecular Chemistry (excluding consumer products)

The unique structural and electronic properties of amino-butenedioate derivatives make them attractive building blocks for new materials and supramolecular assemblies. Research is extending beyond traditional applications to explore their potential in materials science.

For example, derivatives such as 2,3-bis[methyl(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile have been used as key intermediates in the synthesis of complex macrocycles like tribenzoporphyrazines. nih.govnih.gov These macrocyclic compounds are of interest in materials science due to their unique electronic and photophysical properties. Subsequent studies on these porphyrazines, including solvatochromic and metallation experiments, reveal how peripheral functional groups can influence the properties of the macrocyclic ring. nih.govnih.gov Furthermore, the Gewald reaction provides access to 2-aminothiophene derivatives, a class of small molecule heterocycles with diverse biological and pharmacological properties that could be explored for new material functions. nih.gov These examples highlight a growing trend of utilizing amino-butenedioate-related scaffolds to construct larger, functional molecular systems for advanced material applications.

Q & A

Q. How can researchers validate the accuracy of computational predictions for this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.